molecular formula C14H22N4O3S2 B216375 1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA

1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA

Katalognummer: B216375
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: DJITXGVWVVIFQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA is a complex organic compound with the molecular formula C14H22N4O3S2 and a molecular weight of 358.5 g/mol. This compound features a morpholine ring, a propyl chain, and a benzenesulfonamide group, making it a versatile molecule in various chemical and biological applications.

Eigenschaften

Molekularformel

C14H22N4O3S2

Molekulargewicht

358.5 g/mol

IUPAC-Name

1-(3-morpholin-4-ylpropyl)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C14H22N4O3S2/c15-23(19,20)13-4-2-12(3-5-13)17-14(22)16-6-1-7-18-8-10-21-11-9-18/h2-5H,1,6-11H2,(H2,15,19,20)(H2,16,17,22)

InChI-Schlüssel

DJITXGVWVVIFQR-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Kanonische SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 3-(morpholin-4-yl)propyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Analyse Chemischer Reaktionen

1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide moiety.

Wissenschaftliche Forschungsanwendungen

1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA can be compared with other similar compounds, such as:

    4-({[3-(Morpholin-4-yl)propyl]amino}carbothioyl)amino]benzenesulfonamide: This compound has a similar structure but differs in the functional groups attached to the benzenesulfonamide moiety.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds have a benzothiazole ring and are studied for their anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.